molecular formula C30H19N3O10 B11688783 2-{[(4-{5-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}-5-hydroxybenzoic acid

2-{[(4-{5-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B11688783
M. Wt: 581.5 g/mol
InChI Key: QVSKSIBYVGADEH-UHFFFAOYSA-N
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Description

2-(2-{4-[(2-CARBOXY-4-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acid, hydroxyl, and amide groups, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(2-CARBOXY-4-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring.

    Introduction of the Amide Linkages: The amide groups are introduced through reactions with appropriate amine and carboxylic acid derivatives.

    Functional Group Modifications: Hydroxyl and carboxylic acid groups are introduced or modified through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(2-CARBOXY-4-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(2-CARBOXY-4-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{4-[(4-BROMOPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE): A similar compound with bromine substituents, which may exhibit different reactivity and biological activity.

    2-(2-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE): A methoxy-substituted analog with potential variations in solubility and reactivity.

Uniqueness

The unique combination of functional groups in 2-(2-{4-[(2-CARBOXY-4-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H19N3O10

Molecular Weight

581.5 g/mol

IUPAC Name

2-[[4-[5-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C30H19N3O10/c34-17-6-9-23(21(12-17)29(40)41)31-25(36)14-1-4-16(5-2-14)33-27(38)19-8-3-15(11-20(19)28(33)39)26(37)32-24-10-7-18(35)13-22(24)30(42)43/h1-13,34-35H,(H,31,36)(H,32,37)(H,40,41)(H,42,43)

InChI Key

QVSKSIBYVGADEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)O)C(=O)O

Origin of Product

United States

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